molecular formula C15H28BNO4 B13512872 tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate

tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate

Cat. No.: B13512872
M. Wt: 297.20 g/mol
InChI Key: WIGXWIIDOSQNBS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate is a boronic ester derivative featuring a cyclobutyl core substituted with a tert-butyl carbamate group and a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₂₁H₃₂BNO₄ (molecular weight: 373.29 g/mol) . The tert-butyl carbamate group acts as a protective moiety for amines, while the boronic ester enables participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis .

Applications
This compound is primarily employed in pharmaceutical and agrochemical research as a key intermediate. Its rigid cyclobutyl scaffold may confer unique conformational constraints, influencing binding affinity in drug discovery .

Properties

Molecular Formula

C15H28BNO4

Molecular Weight

297.20 g/mol

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate

InChI

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-11-8-10(9-11)16-20-14(4,5)15(6,7)21-16/h10-11H,8-9H2,1-7H3,(H,17,18)

InChI Key

WIGXWIIDOSQNBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve specific solvents like tetrahydrofuran (THF) and controlled temperatures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the dioxaborolane group yields boronic acids, while substitution reactions can lead to the formation of various aryl or alkyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate is used as a building block in organic synthesis. Its boron-containing group makes it valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules .

Biology and Medicine

In biology and medicine, this compound is explored for its potential in drug development. The carbamate group can be modified to create prodrugs, which are inactive compounds that can be metabolized into active drugs in the body. Additionally, the boron-containing group can be used in boron neutron capture therapy (BNCT) for cancer treatment .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the dioxaborolane group can interact with enzymes and proteins through boron-oxygen interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Cyclohexenyl and Phenyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reactivity/Applications
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate C₂₁H₃₂BNO₄ 373.29 1032528-06-5 Cyclobutyl core, boronic ester, tert-butyl carbamate Suzuki coupling, rigid intermediate
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate C₂₁H₃₄BNO₄ 375.31 1175298-09-5 Cyclohexenyl ring, boronic ester Enhanced solubility due to unsaturated ring; used in flexible scaffolds
tert-Butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₁₈H₂₈BNO₄ 333.24 1352413-09-2 Methoxy-substituted phenyl ring Electron-rich aromatic system; modifies electronic properties in cross-couplings

Key Differences

  • Cyclobutyl vs.
  • Aromatic vs. Aliphatic : Phenyl derivatives (e.g., methoxy-substituted) exhibit distinct electronic profiles, favoring electrophilic substitution or coupling at specific positions .

Alkyl and Heterocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate C₁₄H₂₈BNO₄ 285.19 1850305-80-4 Flexible propyl chain Used in linear intermediates; lower steric hindrance
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate C₁₇H₂₅BN₂O₄ 340.21 1095708-32-9 Pyridinyl ring with nitrogen Enhances metal coordination in catalysis; bioisostere in drug design
1-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₄H₂₄BN₃O₂ 277.18 1323919-64-7 Pyrazole heterocycle Chelating agent; improves regioselectivity in couplings

Key Differences

  • Flexibility : Propyl-chain derivatives (e.g., CAS 1850305-80-4) offer greater conformational freedom, facilitating reactions in sterically demanding environments .
  • Heterocycles : Pyridinyl and pyrazole analogs introduce nitrogen atoms, altering electronic properties and enabling coordination with transition metals (e.g., Pd in catalysis) .

Reactivity in Suzuki-Miyaura Couplings

  • Cyclobutyl boronic esters show moderate reactivity in Suzuki reactions, with steric hindrance slowing kinetics compared to phenyl or propyl derivatives .
  • Pyridinyl analogs (e.g., CAS 1095708-32-9) demonstrate superior coupling efficiency in aqueous media due to nitrogen’s electron-withdrawing effects .

Pharmaceutical Relevance

  • The tert-butyl carbamate group enhances solubility in organic solvents, critical for drug formulation .
  • Pyrazole derivatives (e.g., CAS 1323919-64-7) are explored as kinase inhibitors, leveraging their heterocyclic scaffold .

Biological Activity

tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, a cyclobutane moiety, and a dioxaborolane functional group, which may contribute to its unique properties and biological interactions. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C16H27BO4C_{16}H_{27}BO_{4} with a molecular weight of 294.2 g/mol. The structure includes a carbamate linkage, which is known for its ability to participate in various biochemical interactions.

PropertyValue
Molecular Formula C₁₆H₂₇BO₄
Molecular Weight 294.2 g/mol
CAS Number 2850381-63-2

Research indicates that compounds containing dioxaborolane moieties can interact with biological systems through various mechanisms, including enzyme inhibition and modulation of cellular pathways. The presence of the carbamate group enhances the compound's stability and solubility, potentially increasing its bioavailability.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane compounds exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The study highlighted that the structural features of these compounds play a crucial role in their effectiveness against various cancer cell lines .
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation, thereby protecting neuronal cells from damage .
  • Antimicrobial Properties : Research has also indicated that some dioxaborolane derivatives possess antimicrobial activity against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The results showed promising activity against certain cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate?

Methodological Answer:
The synthesis typically involves introducing the tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group to a cyclobutylcarbamate precursor. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during boronic ester formation to minimize side reactions like hydrolysis .
  • pH optimization : Using buffered conditions (pH 7–8) to stabilize intermediates and prevent decomposition .
  • Solvent selection : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies carbamate and cyclobutyl protons (δ 1.4–1.5 ppm for tert-butyl; δ 2.5–3.5 ppm for cyclobutyl) .
    • ¹¹B NMR confirms boronic ester formation (δ 28–32 ppm) .
  • X-ray crystallography : SHELXL (via SHELX suite) resolves stereochemistry and bond angles, particularly for the cyclobutyl-boronate junction. Challenges include low crystal symmetry; data collection at 100 K improves resolution .

Advanced: How does this compound perform in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates Suzuki-Miyaura couplings with aryl/vinyl halides. Key findings:

  • Reactivity : Higher yields (70–85%) with electron-deficient aryl bromides due to enhanced transmetallation .
  • Catalyst optimization : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (THF/H₂O) at 80°C .
  • Side reactions : Competing protodeborylation occurs under acidic conditions (pH < 6); buffered systems (pH 7–9) mitigate this .

Advanced: What challenges arise in crystallographic analysis of its cyclobutyl-boronate moiety?

Methodological Answer:

  • Disorder in the cyclobutyl ring : Common due to ring puckering; resolved by collecting high-resolution data (d ≤ 0.8 Å) and refining anisotropic displacement parameters .
  • Boron-oxygen bond length variability : Observed discrepancies (1.35–1.45 Å) may reflect partial hydrolysis; low-temperature data collection (100 K) reduces thermal motion artifacts .

Advanced: How does the compound interact with biological targets in drug discovery studies?

Methodological Answer:

  • Boronate ester hydrolysis : Under physiological pH (7.4), the boronate group hydrolyzes to boronic acid, enabling covalent binding to serine proteases (e.g., thrombin inhibitors) .
  • Thiophene π-π interactions : In analogs (e.g., thiophene derivatives), aromatic stacking enhances affinity for kinase ATP pockets .
  • Toxicity screening : Ames tests and hepatocyte assays are recommended to assess mutagenicity and metabolic stability .

Advanced: What precautions are critical when handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Inert atmosphere : Schlenk lines or gloveboxes (O₂ < 1 ppm) prevent boronate oxidation .
  • Moisture control : Molecular sieves (3Å) in reaction mixtures and anhydrous solvents (e.g., DCM over CaH₂) minimize hydrolysis .

Advanced: How do structural modifications impact its reactivity in organometallic applications?

Methodological Answer:

  • Cyclobutyl vs. phenyl : Cyclobutyl’s strain increases reactivity in [2+2] cycloadditions but reduces stability in protic media compared to aryl analogs .
  • Carbamate protection : tert-Butyl groups enhance solubility in nonpolar solvents, while Boc (tert-butoxycarbonyl) derivatives improve crystallinity .

Basic: What purification strategies address common byproducts in its synthesis?

Methodological Answer:

  • Byproduct removal : Silica gel chromatography isolates the target compound from hydrolyzed boronic acid (Rf ~0.3 vs. 0.5 for product in EtOAc/hexane 1:3) .
  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity, verified by HPLC (C18 column, 90:10 H₂O/ACN) .

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